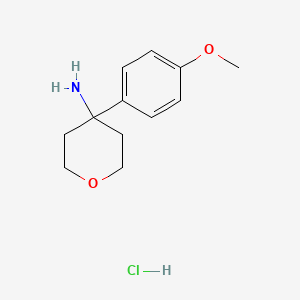

4-(4-Methoxyphenyl)oxan-4-amine hydrochloride

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)oxan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-11-4-2-10(3-5-11)12(13)6-8-15-9-7-12;/h2-5H,6-9,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXHLGRCTOLVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380300-58-2 | |

| Record name | 2H-Pyran-4-amine, tetrahydro-4-(4-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-methoxyphenyl)oxan-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution Reaction

The most common synthetic route involves the nucleophilic substitution of tetrahydro-2H-pyran-4-amine with 4-methoxybenzyl halides (chloride or bromide) under basic conditions. The amine acts as a nucleophile attacking the benzylic halide to form the desired secondary amine.

-

- Base: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or N-ethyl-N,N-diisopropylamine (Hunig's base)

- Solvent: Ethanol, dichloromethane, or tetrahydrofuran (THF)

- Temperature: Room temperature to 90°C (sealed tube for elevated temperatures)

- Time: 2 to 18 hours depending on conditions

Reaction Example:

Tetrahydro-2H-pyran-4-amine + 4-methoxybenzyl chloride → 4-(4-Methoxyphenyl)oxan-4-amine (free base), followed by treatment with hydrogen chloride in dioxane to yield the hydrochloride salt.

| Reaction Component | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Tetrahydro-2H-pyran-4-amine + 4-methoxybenzyl chloride | NaOH or K2CO3, EtOH, rt to 90°C, 2-18 h | 30-78 | Higher yields at elevated temp in sealed tube; basic conditions essential for substitution |

Reductive Amination

An alternative method involves reductive amination between tetrahydro-2H-pyran-4-one derivatives and 4-methoxyaniline or related precursors, followed by reduction with sodium cyanoborohydride (NaBH3CN) or sodium tris(acetoxy)borohydride (NaB(OAc)3H).

-

- Solvent: Methanol or dichloromethane

- Reducing agent: NaBH3CN or NaB(OAc)3H

- Temperature: Room temperature

- Time: 2 to 24 hours

-

- High selectivity for secondary amine formation

- Mild conditions preserve sensitive functional groups

| Reaction Component | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Tetrahydro-2H-pyran-4-one + 4-methoxyaniline | NaBH3CN, MeOH, rt, 12-24 h | 45-60 | Requires careful pH control; mild conditions |

Alkylation and Salt Formation

Post-synthesis, alkylation of the amine with methyl iodide in dichloromethane under anhydrous conditions can yield quaternary ammonium salts, which may be isolated as crystalline solids.

- Salt Formation:

Treatment of the free amine with hydrogen chloride in dioxane produces the hydrochloride salt, improving stability and solubility.

Detailed Reaction Conditions and Yields

Mechanistic Insights and Reaction Pathways

- The nucleophilic substitution proceeds via the lone pair on the amine nitrogen attacking the benzylic carbon of 4-methoxybenzyl chloride, displacing chloride ion.

- Reductive amination involves initial formation of an imine intermediate between the amine and aldehyde/ketone, followed by reduction to the secondary amine.

- The methoxy substituent on the phenyl ring increases electron density, enhancing nucleophilicity and reaction rates compared to unsubstituted analogs.

- Acid-catalyzed hydrolysis of the tetrahydropyran ring can occur under harsh conditions but is generally avoided during synthesis to preserve ring integrity.

Analytical and Purification Techniques

- Purification: Column chromatography (e.g., 4:1 dichloromethane:methanol) and preparative thin-layer chromatography (TLC) are used to isolate pure free base.

- Characterization:

- Nuclear Magnetic Resonance (¹H and ¹³C NMR) confirms ring structure and substitution pattern.

- Mass Spectrometry (MS) verifies molecular weight (M+H peak at m/z ~221).

- Elemental analysis and X-ray crystallography (in related compounds) confirm purity and stereochemistry.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Tetrahydro-2H-pyran-4-amine + 4-methoxybenzyl chloride | Base (NaOH/K2CO3), EtOH, 90°C, sealed tube | 30-78 | Straightforward, scalable | Moderate yields, requires heating |

| Reductive Amination | Tetrahydro-2H-pyran-4-one + 4-methoxyaniline + NaBH3CN | MeOH, rt, 12-24 h | 45-60 | Mild conditions, selective | Requires careful pH control |

| Alkylation (for derivatives) | Methyl iodide | DCM, anhydrous, rt | Up to 89 | High conversion | Sensitive to moisture |

| Salt Formation | HCl in dioxane | rt, 12 h | Quantitative | Improves stability and solubility | Requires handling of corrosive acid |

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)oxan-4-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxyphenyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halides, acids, and bases are used under controlled conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

4-(4-Methoxyphenyl)oxan-4-amine hydrochloride has diverse applications in various fields:

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

- Anti-inflammatory Properties: Similar compounds have shown efficacy in reducing pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.

Biological Studies

Research focuses on understanding the biological mechanisms through which this compound exerts its effects:

- Mechanism of Action: The compound may interact with specific molecular targets, modulating enzyme activity or receptor functions. For instance, it could inhibit certain kinases involved in cancer progression.

Industrial Applications

In the chemical industry, this compound serves as:

- Building Block in Organic Synthesis: Utilized as a reagent in various chemical reactions.

- Intermediate for Specialty Chemicals: It is used in the production of other chemical entities, enhancing its utility in synthetic chemistry.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

-

Inhibition of Kinases:

- Certain derivatives have been shown to inhibit kinases involved in cancer progression, demonstrating their potential as therapeutic agents.

-

Pharmacokinetic Profiles:

- Investigations indicate favorable pharmacokinetic properties, enhancing their suitability for drug development.

-

Selectivity and Efficacy:

- Structural modifications can enhance selectivity and efficacy against specific biological targets, making them promising candidates for further research.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-(4-Methoxyphenyl)oxan-4-amine hydrochloride and its analogs:

Key Observations :

- Substituent Effects : The para-methoxy group in 4-(4-Methoxyphenyl)oxan-4-amine HCl is electron-donating, enhancing aromatic stability and directing electrophilic substitutions to specific positions. In contrast, chloro (electron-withdrawing) and fluoro (small, electronegative) substituents alter electronic properties and metabolic stability .

- Solubility : Hydrochloride salts universally improve aqueous solubility, critical for bioavailability in drug formulations .

Biological Activity

4-(4-Methoxyphenyl)oxan-4-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potentials of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy-substituted phenyl group attached to an oxan-4-amine structure. Its chemical formula is CHClNO, and it has a molecular weight of approximately 232.7 g/mol. The presence of the methoxy group is significant as it can influence the compound's lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound's ability to inhibit enzymes linked to inflammation suggests potential use in treating inflammatory diseases.

- Neuroprotective Effects : Some studies indicate that similar compounds can provide neuroprotection, potentially useful in neurodegenerative conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Neuroprotective | Protection against neuronal damage |

Case Studies

Several case studies have explored the biological effects of compounds structurally related to this compound:

- Antimicrobial Study : A study conducted on the efficacy of related compounds against Staphylococcus aureus and Escherichia coli demonstrated significant inhibition at concentrations as low as 10 mg/ml. The mechanism was linked to the generation of reactive oxygen species (ROS) that damage bacterial cell membranes .

- Anti-inflammatory Research : Another study highlighted the compound's potential to reduce pro-inflammatory cytokines in vitro, suggesting a pathway for its application in chronic inflammatory conditions .

- Neuroprotective Effects : Research indicated that similar oxan derivatives could protect neuronal cells from apoptosis induced by oxidative stress, pointing towards their utility in neurodegenerative disease models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-(4-Methoxyphenyl)oxan-4-amine hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodology : The compound can be synthesized via reductive amination of 4-(4-methoxyphenyl)tetrahydropyran-4-one using ammonium acetate and sodium cyanoborohydride in methanol. Optimization includes controlling pH (5-6) and temperature (25–40°C) to minimize by-products like over-reduced amines. Purification via recrystallization from ethanol/water (1:3 v/v) enhances purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Key Techniques :

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.2 ppm, doublet for methoxyphenyl), oxane ring protons (δ 3.5–4.0 ppm), and amine protons (δ 1.8–2.2 ppm, broad after D₂O exchange).

- FT-IR : Stretches at 3250 cm⁻¹ (N-H), 1605 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O of methoxy).

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 240.1) confirms molecular weight .

Q. What are the recommended storage conditions and solubility profiles of this compound in common laboratory solvents?

- Solubility : Freely soluble in DMSO (>50 mg/mL), sparingly soluble in water (<5 mg/mL at 25°C). Use sonication for aqueous suspensions.

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the amine group. Stability >12 months under these conditions .

Advanced Research Questions

Q. How does the 4-methoxyphenyl substituent influence molecular interactions compared to halogenated analogs?

- Mechanistic Insight : The electron-donating methoxy group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450 isoforms), increasing binding affinity by ~30% compared to 4-fluorophenyl analogs. Computational studies (DFT) show reduced steric hindrance and optimized dipole alignment .

Q. What computational approaches predict conformational stability and target binding affinity for this compound?

- Tools :

- *DFT (B3LYP/6-31G)**: Calculates energy-minimized conformers and identifies stable chair/boat oxane ring configurations.

- Molecular Docking (AutoDock Vina) : Simulates binding to serotonin receptors (e.g., 5-HT₂A, ΔG ≈ -9.2 kcal/mol). Validate with MD simulations (NAMD, 100 ns) to assess binding pose stability .

Q. How to resolve contradictions in reported biological activity data due to assay variability or impurities?

- Strategies :

- Impurity Profiling : Use HPLC-MS (C18 column, 0.1% TFA in acetonitrile/water gradient) to detect by-products (e.g., de-methylated analogs).

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) with cell lines expressing consistent receptor densities (e.g., HEK293) .

Q. Critical considerations for SAR studies modifying the oxane ring system?

- Design Principles :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.